molecular formula C4HCl2FN2 B1312760 4,6-Dichloro-5-fluoropyrimidine CAS No. 213265-83-9

4,6-Dichloro-5-fluoropyrimidine

Cat. No. B1312760
M. Wt: 166.97 g/mol
InChI Key: DGMIGAHDDPJOPN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoropyrimidine is a chemical compound with the molecular formula C4HCl2FN2 . It has a molecular weight of 166.97 g/mol . This compound is used as an intermediate for pharmaceuticals . It has been widely applied in industrial chemistry, agricultural chemistry, and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-fluoropyrimidine has been analyzed in several studies . The InChI code for this compound is 1S/C4HCl2FN2/c5-3-2(7)4(6)9-1-8-3/h1H . Theoretical vibrational spectra of a similar compound, 4,6-dichloro-5-methylpyrimidine, have been presented in a paper .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Dichloro-5-fluoropyrimidine include a molecular weight of 166.97 g/mol . The compound has a topological polar surface area of 25.8 Ų . Other properties such as density, boiling point, and melting point are not specified in the search results .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • “4,6-Dichloro-5-fluoropyrimidine” is an important intermediate for pharmaceuticals . It can be involved in the synthesis of various drugs. The specific drugs that use this compound as an intermediate can vary widely, depending on the drug’s chemical structure and the conditions under which the reactions are carried out .
  • Synthesis of Agrochemicals

    • This compound could potentially be used in the synthesis of agrochemicals . Agrochemicals are substances that help in the management of agricultural ecosystems and micro-organisms in the farming area. The specific agrochemicals that use this compound as an intermediate can vary widely.
  • Catalysis

    • “4,6-Dichloro-5-fluoropyrimidine” could potentially act as a catalyst in various chemical reactions . A catalyst is a substance that can increase the rate of a chemical reaction without itself undergoing any permanent chemical change.
  • Synthesis Method

    • A patent has been filed for a synthesis method of “4,6-Dichloro-5-fluoropyrimidine” compound . The method involves preparing 4,6-dihydroxy-5-fluoropyrimidine from 2-diethyl fluoropropionate and formamidine acetate in the presence of sodium methoxide, and then reacting 4,6-dihydroxy-5-fluoropyrimidine with a solvent and a chlorinating agent in the presence of tertiary amine catalyst to obtain 4,6-dichloro-5-fluoropyrimidine .
  • Environmental Applications

    • “4,6-Dichloro-5-fluoropyrimidine” is known for its low environmental pollution, low cost, and good stability . It can play an important role in various oxidation reactions, rearrangement reactions, amination reactions, and can replace transition metals in catalytic reactions .
  • Green Coupling Reagents

    • This compound can be used as a selective oxidant and green environmental coupling reagent . Coupling reagents are used to connect two fragments together in chemical synthesis. They are particularly important in the production of peptides and in peptide synthesis.

Safety And Hazards

4,6-Dichloro-5-fluoropyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4,6-dichloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-3-2(7)4(6)9-1-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMIGAHDDPJOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461170
Record name 4,6-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-fluoropyrimidine

CAS RN

213265-83-9
Record name 4,6-Dichloro-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213265-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine, 4,6-dichloro-5-fluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Harsanyi, G Sandford - Organic Process Research & …, 2014 - ACS Publications
The majority of fluorinated pharmaceutical products bear structurally simple fluoro- and trifluoromethyl-aromatic subunits, in part because of the ready availability of a wide range of …
Number of citations: 56 pubs.acs.org
TM Tran - 2022 - search.proquest.com
Type II Diabetes is one of the leading causes of death in the United States and is categorized by high blood glucose levels, insulin deficiencies, and inhibition. Located in the pancreas …
Number of citations: 0 search.proquest.com
E Lisse - 2018 - etheses.dur.ac.uk
Organofluorine chemistry has played a significant role in the majority of the spectacular scientific and technological developments of the past century. Two key challenges in …
Number of citations: 4 etheses.dur.ac.uk
C Zhu, S Ze, R Zhou, X Yang, H Wang… - Journal of Medicinal …, 2023 - ACS Publications
Recent studies and clinical evidence have strongly supported the development of adenosine A 2A receptor (A 2A R) antagonists as novel approaches for cancer immunotherapy. By …
Number of citations: 2 pubs.acs.org
A Harsanyi - 2013 - etheses.dur.ac.uk
Fluorinated heterocycles are potentially interesting compounds for the pharmaceutical and agrochemical industry. Fluorinated indole and oxindole derivatives are generally synthesised …
Number of citations: 2 etheses.dur.ac.uk
A HARSANYI - core.ac.uk
Fluorinated heterocycles are potentially interesting compounds for the pharmaceutical and agrochemical industry. 1 Fluorinated indole and oxindole derivatives are generally …
Number of citations: 0 core.ac.uk
E Darout, RP Robinson, KF McClure… - Journal of Medicinal …, 2013 - ACS Publications
A series of GPR119 agonists based on a 2,6-diazatricyclo[3.3.1.1∼3,7∼]decane ring system is described. Also provided is a detailed account of the development of a multigram scale …
Number of citations: 34 pubs.acs.org
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
Number of citations: 21 pubs.acs.org
C Norn, M Hauge, MS Engelstoft, SH Kim, J Lehmann… - Structure, 2015 - cell.com
Recent benchmark studies have demonstrated the difficulties in obtaining accurate predictions of ligand binding conformations to comparative models of G-protein-coupled receptors. …
Number of citations: 10 www.cell.com
娄万乔, 张大永 - 现代农药, 2017 - xdnyqk.com
: 报道了杀菌剂氟嘧菌酯的合成工艺研究, 以4-羟基香豆素为原料, 依次经过硝化, 碱水解, 甲胺化, 环合, 醚化和碱重排环合反应得到(E)-(5, 6-二氢-[1, 4, 2]-二嗪-3-基)-(2-羟基苯基)-甲酮-O-甲基…
Number of citations: 1 xdnyqk.com

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